N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-16-7-9-17(10-8-16)21-13-25-23(27(21)14-20-6-3-11-29-20)30-15-22(28)26-19-5-2-4-18(24)12-19/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUXBWYJODKJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chlorophenyl group, a furan moiety, and an imidazole derivative. Its molecular formula is C₁₈H₁₈ClN₃OS, and it possesses a molecular weight of approximately 357.87 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with various biological targets involved in cancer cell proliferation.
Mechanism of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and cell cycle regulation.
- Apoptosis Induction: It has been observed that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies:
A study conducted on imidazole derivatives demonstrated that modifications on the imidazole ring significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer models. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against tumor cells .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent. Compounds with similar structures have been tested against a range of bacteria and fungi.
Mechanism of Action:
- Cell Membrane Disruption: The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis: It can inhibit bacterial ribosomal function, thereby preventing protein synthesis.
Research Findings:
In vitro studies have reported that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Summary
| Biological Activity | Mechanism of Action | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of HDACs, apoptosis | 5 - 15 µM |
| Antimicrobial | Cell membrane disruption | 4 µg/mL (S. aureus) |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Recent studies have shown that derivatives of similar imidazole-based compounds exhibit significant cytotoxicity against cancer cells, suggesting that N-(3-chlorophenyl)-2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may possess similar properties.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of imidazole derivatives on gastric cancer cell lines AGS and SNU-16. The results indicated that compounds with structural similarities inhibited cell proliferation effectively, with IC50 values ranging from 17.7 to 35.9 μM, showing a promising therapeutic index when compared to standard chemotherapeutic agents like 5-fluorouracil .
| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |
|---|---|---|
| AGS | 20.3 | 7.25–22 |
| SNU16 | 17.7 | 6.4 |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for further development as an anti-inflammatory drug.
Case Study: Molecular Docking Analysis
In silico studies demonstrated that similar compounds showed promising binding affinities towards 5-LOX, indicating that this compound might exhibit comparable anti-inflammatory activity .
Antimicrobial Activity
Emerging research has highlighted the antimicrobial potential of imidazole derivatives. These compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound could be explored for its antimicrobial properties.
Case Study: Antimicrobial Screening
A study on related thiazole derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . The results indicated that structural modifications could enhance the antimicrobial efficacy of imidazole-based compounds.
Mechanistic Insights and Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound. Research into the SAR of similar compounds has revealed that specific substitutions on the imidazole ring can significantly influence biological activity.
Data Table: Structure Activity Relationship Insights
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic substitution under basic conditions. For example, alkylation reactions with alkyl halides proceed via an SN2 mechanism:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | NaH, DMF, R-X (alkyl halide) | Thioether-alkylated derivative | 65–78% |
Key observations:
-
Sodium hydride (NaH) in dimethylformamide (DMF) promotes deprotonation of the thioether, enhancing nucleophilicity.
-
Bulkier alkyl halides (e.g., benzyl bromide) show reduced yields due to steric hindrance.
Oxidation of Thioether to Sulfone
The thioether group is oxidized to a sulfone using strong oxidizing agents:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O/acetone, 0°C | Sulfone derivative | 82% |
Mechanistic details:
-
Potassium permanganate (KMnO₄) in a biphasic acetone-water system selectively oxidizes the sulfur atom without degrading the imidazole ring.
-
Reaction progress is monitored via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Reduction of Acetamide to Amine
The acetamide group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄):
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction | LiAlH₄, THF, reflux | Amine derivative | 58% |
Notes:
-
Over-reduction of the furan ring is avoided by maintaining strict temperature control (reflux at 66°C) .
-
Product characterization includes H NMR (δ 1.8 ppm for -NH₂) and IR (loss of carbonyl stretch at 1670 cm⁻¹) .
Electrophilic Aromatic Substitution (EAS)
The p-tolyl and 3-chlorophenyl groups participate in EAS reactions. Bromination occurs regioselectively at the para position of the p-tolyl group:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 4-Bromo-p-tolyl derivative | 71% |
Key findings:
-
FeBr₃ catalyzes bromination without affecting the imidazole ring .
-
Halogenation enhances biological activity by increasing lipophilicity .
Cyclization to Form Heterocycles
The imidazole ring facilitates cyclization with carbonyl compounds to form fused heterocyclic systems:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ac₂O, HNO₃, 80°C | Imidazo[1,2-a]pyridine | 45% |
Mechanistic insight:
Acylation at the Imidazole Nitrogen
The imidazole nitrogen undergoes acylation with acyl chlorides:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, CH₂Cl₂ | N-Acetyl-imidazole derivative | 63% |
Critical parameters:
-
Pyridine neutralizes HCl, preventing protonation of the imidazole nitrogen.
-
Reaction efficiency depends on the electron-withdrawing nature of the acyl group .
Hydrolysis of Acetamide
The acetamide group is hydrolyzed to carboxylic acid under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Carboxylic acid | 89% | |
| Basic Hydrolysis | NaOH, H₂O/EtOH | Carboxylate salt | 76% |
Analytical data:
-
C NMR confirms loss of the carbonyl carbon (δ 170 ppm) and appearance of a carboxylic acid carbon (δ 175 ppm) .
Metal Coordination Reactions
The thioether and imidazole groups act as ligands for transition metals:
| Metal Ion | Reaction Conditions | Coordination Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, 25°C | [Cu(L)₂Cl₂] | 4.2 |
Applications:
Comparison with Similar Compounds
Structural Analogues with Thiadiazole and Imidazole Cores
Several compounds in the evidence share core heterocyclic structures or substituent patterns:
Table 1: Comparison of Physical Properties
Key Observations :
- The thiadiazole analogs (e.g., 5e) exhibit higher melting points (132–170°C) compared to imidazole derivatives, likely due to increased rigidity and intermolecular interactions in thiadiazole cores .
- Nitroimidazole derivatives () are associated with antimicrobial activity, suggesting the target compound’s nitro-free structure might prioritize different biological pathways .
Agrochemical Relevance
- Cyprofuram (), a 3-chlorophenyl-containing pesticide, shares a chlorinated aromatic moiety with the target compound. This suggests possible pesticidal utility, though bioactivity testing is required for confirmation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what parameters critically affect yield?
- Synthesis Protocol : React 5-(p-tolyl)-1-(furan-2-ylmethyl)-1H-imidazole-2-thiol with 2-chloro-N-(3-chlorophenyl)acetamide in a polar aprotic solvent (e.g., DMF or acetone) under basic conditions (K₂CO₃) at 60–80°C for 6–8 hours .
- Critical Parameters :
- Stoichiometry: 1:1.05 molar ratio (thiol to chloroacetamide) to ensure complete coupling .
- Purification: Recrystallization from ethanol/water mixtures achieves >85% purity .
- Side Reactions: Use inert atmosphere (N₂/Ar) to prevent thiol oxidation .
Q. Which spectroscopic methods confirm the structural identity of this compound?
- ¹H/¹³C NMR : Key signals include:
- Imidazole protons: δ 7.5–8.5 ppm .
- Furan protons: δ 6.2–6.8 ppm .
- Thioacetamide SCH₂CO: δ 3.8–4.2 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Variables to Test :
- Solvent : Replace DMF with acetone to reduce side reactions .
- Coupling Agents : Use EDC/HCl for efficient amide bond formation .
- Temperature : Lower reaction temperature (40–50°C) with extended time (12–24 hours) improves selectivity .
Q. What computational methods predict the compound’s electronic properties and target interactions?
- DFT Calculations :
- HOMO-LUMO gaps (B3LYP/6-31G*) indicate electron-transfer reactivity .
- MESP surfaces identify nucleophilic (furan) and electrophilic (chlorophenyl) sites .
Q. How should contradictory cytotoxicity data across cell lines be analyzed?
- Strategies :
- Purity Validation : HPLC (>95%) and elemental analysis ensure compound integrity .
- Standardized Assays : Use 48-hour exposure in 10% FBS for consistency .
- Orthogonal Assays : Compare ATP-based viability (CellTiter-Glo) with apoptosis-specific markers (caspase-3/7) .
Q. What structural modifications enhance pharmacological properties?
- SAR Recommendations :
- Electron-Withdrawing Groups : Replace p-tolyl with 4-F or 4-CF₃ to boost COX-2 selectivity .
- Hydrophilic Modifications : Introduce -OH on the furan ring to improve solubility .
- Metabolic Stability : Replace thioether with sulfone to reduce oxidative degradation .
Data Contradiction Analysis
Q. Why might biological activity vary between similar compounds?
- Key Factors :
- Substituent Effects : A 4-fluorophenyl group in imidazole analogs increased COX-2 inhibition by 30% compared to p-tolyl .
- Stereoelectronic Properties : Thioacetamide derivatives show higher cytotoxicity than sulfoxide analogs due to enhanced electron-withdrawing effects .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes from Analogous Compounds
Table 2: Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (A549) | Selectivity (A549/NIH/3T3) | Reference |
|---|---|---|---|
| Thiazole with tetrazole-thio | 23.3 μM | >43-fold | |
| Imidazole with 4-fluorophenyl | 18.7 μM | 27-fold | |
| Sulfone analog | 45.6 μM | 12-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
